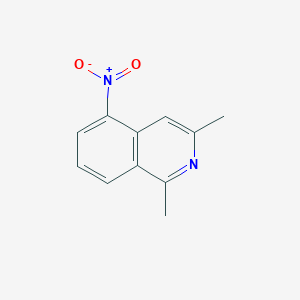
1,3-Dimethyl-5-nitroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-5-nitroisoquinoline is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Research has shown that derivatives of nitroisoquinolines exhibit significant anticancer properties. For instance, 1,3-Dimethyl-5-nitroisoquinoline can serve as a precursor for synthesizing compounds that demonstrate antiproliferative activity against various cancer cell lines, including lung and colon cancers. A study highlighted the synthesis of novel derivatives which were evaluated for their efficacy against human cancer cell lines such as A-549 and HCT-116. Some derivatives exhibited anticancer activity comparable to established treatments like erlotinib, indicating the potential of this compound in developing new cancer therapies .
Mechanism of Action
The nitro group in this compound can undergo reduction to form an amino group, which opens pathways for further functionalization. This transformation is pivotal as it allows for the development of various bioactive compounds through subsequent reactions like diazotization and coupling reactions .
Organic Synthesis
Synthetic Intermediates
this compound serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in nucleophilic substitution reactions to form more complex molecules. For example, amidation reactions involving this compound have been optimized to yield various nitroso and nitro derivatives, which are valuable for further chemical transformations .
Functionalization Potential
The compound's nitro group can be transformed into a variety of functional groups, making it versatile in synthetic chemistry. This includes its use in the Nef reaction to convert nitroalkanes into ketones or the synthesis of isoxazoloquinolines through ring closure reactions under specific conditions . Such transformations are essential for creating compounds with tailored properties for specific applications.
Case Studies and Research Findings
Eigenschaften
Molekularformel |
C11H10N2O2 |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
1,3-dimethyl-5-nitroisoquinoline |
InChI |
InChI=1S/C11H10N2O2/c1-7-6-10-9(8(2)12-7)4-3-5-11(10)13(14)15/h3-6H,1-2H3 |
InChI-Schlüssel |
ZGMOVZMXQTVQSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=CC=C2[N+](=O)[O-])C(=N1)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













